Ethoxyidazoxan
Overview
Description
Ethoxyidazoxan is a selective alpha-2 adrenergic receptor antagonist that has been widely used in scientific research to study the role of the alpha-2 adrenergic receptor in various physiological and pathological processes.
Scientific Research Applications
Pharmacodynamics in Healthy Volunteers
Ethoxyidazoxan, a selective α2‐adrenergic receptor antagonist, has been studied for its effects when administered intravenously to healthy volunteers. This research revealed significant alterations in plasma norepinephrine, body temperature, and norepinephrine-induced platelet aggregation. It also demonstrated central activity by affecting saccadic eye movements, without significant changes in heart rate, indicating its potential use in exploring α2‐adrenergic receptor functions in the human body (Coupland et al., 1994).
Cerebral Glucose Metabolic Responses
Another study investigated this compound's impact on cerebral glucose metabolism and plasma catecholamines in healthy male volunteers. This research provides insight into the drug's effects on brain metabolic rate and its potential use in understanding the central effects of α2-adrenoceptor antagonists. The study found that this compound increased brain glucose metabolism and plasma catecholamines without inducing anxiety, suggesting its relevance in neuropsychopharmacology research (Schmidt et al., 1999).
Modulation of Brain Monoamine Synthesis
This compound has been implicated in the modulation of brain monoamine synthesis. This research explored its effects on putative presynaptic imidazoline receptors that regulate brain monoamine synthesis. The study's findings contribute to understanding the interactions of imidazoline drugs with α2-adrenoceptors and 5-HT1A receptors, offering valuable insights into the mechanisms underlying brain monoamine regulation (Sastre-Coll et al., 1999).
Neuroprotective Effects
Research has also been conducted on the neuroprotective effects of imidazol(ine) drugs and agmatine against glutamate-induced neurotoxicity in cultured cerebellar granule cells. This study demonstrated that this compound, among other drugs, could prevent neurotoxicity, indicating its potential use in studies exploring neuroprotection mechanisms (Olmos et al., 1999).
Stimulus Properties in Drug Discrimination
This compound has been examined for its discriminable stimulus properties in rats, using drug discrimination techniques. This study provides insights into the drug's interoceptive cues and its mediation by central α2-adrenoceptors, which is relevant for understanding the behavioral effects of α2-adrenoceptor antagonists (Jordan et al., 1995).
properties
IUPAC Name |
2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOSMFDIOJRKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96576-24-8 (Parent) | |
Record name | Ethoxyidazoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10914442 | |
Record name | 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96576-25-9 | |
Record name | Ethoxyidazoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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